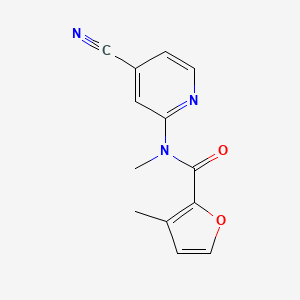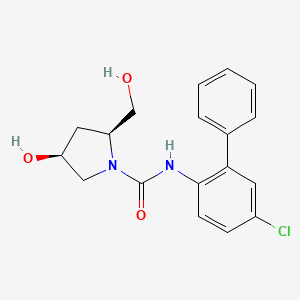![molecular formula C14H19N5O2 B6624157 [(3S,4R)-1-(4-methoxypyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624157.png)
[(3S,4R)-1-(4-methoxypyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3S,4R)-1-(4-methoxypyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol is a complex organic compound featuring a pyrrolidine ring substituted with methoxypyrimidine and methylpyrazole groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-1-(4-methoxypyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as a substituted pyrrole, the pyrrolidine ring can be constructed through cyclization reactions. This step often involves the use of reagents like sodium hydride (NaH) and solvents such as tetrahydrofuran (THF) under inert atmosphere conditions.
Introduction of Substituents: The methoxypyrimidine and methylpyrazole groups are introduced via nucleophilic substitution reactions. These reactions may require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.
Final Functionalization: The hydroxymethyl group is typically introduced in the final step through reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine and pyrazole rings, using hydrogenation catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Reduced forms of the pyrimidine and pyrazole rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, [(3S,4R)-1-(4-methoxypyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound may serve as a ligand in the study of enzyme-substrate interactions, particularly those involving pyrrolidine-containing enzymes. Its structural features make it a candidate for probing the active sites of various biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the agrochemical industry as a precursor to bioactive compounds.
作用机制
The mechanism of action of [(3S,4R)-1-(4-methoxypyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring can mimic natural substrates, allowing it to bind to active sites and modulate biological activity. The methoxypyrimidine and methylpyrazole groups contribute to the compound’s binding affinity and specificity, influencing the overall pharmacological profile.
相似化合物的比较
Similar Compounds
- [(3S,4R)-1-(4-methoxypyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol
- **[(3S,4R)-1-(4-chlor
属性
IUPAC Name |
[(3S,4R)-1-(4-methoxypyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-18-6-10(5-16-18)12-8-19(7-11(12)9-20)14-15-4-3-13(17-14)21-2/h3-6,11-12,20H,7-9H2,1-2H3/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZSJZVQNWSJOF-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC2CO)C3=NC=CC(=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)C3=NC=CC(=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,3S)-2-[[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetyl]amino]-3-methylpentanoic acid](/img/structure/B6624090.png)
![(4-Methoxyphenyl)-[4-(5-methyl-1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B6624092.png)
![(2S,3S)-2-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]-3-methylpentanoic acid](/img/structure/B6624100.png)
![[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-quinoxalin-2-ylpyrrolidin-3-yl]methanol](/img/structure/B6624129.png)
![[(3S,4R)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624137.png)
![1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B6624141.png)
![[(3S,4R)-1-(5,6-diethyl-1,2,4-triazin-3-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624146.png)
![4-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]quinoline-3-carbonitrile](/img/structure/B6624151.png)
![[(3S,4R)-1-(5-fluoroquinazolin-4-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624166.png)
![[(3S,4R)-1-(5-bromopyrimidin-4-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624174.png)
![2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6624177.png)
